molecular formula C11H10BrNO2 B3038287 3-Bromo-6,7-dimethoxyquinoline CAS No. 850352-73-7

3-Bromo-6,7-dimethoxyquinoline

Cat. No.: B3038287
CAS No.: 850352-73-7
M. Wt: 268.11 g/mol
InChI Key: MJCXPYIMFFMKTK-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dimethoxyquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-dimethoxyquinoline typically involves the bromination of 6,7-dimethoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or nitrobenzene and a brominating agent such as bromine or N-bromosuccinimide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction: Quinoline N-oxides or dehalogenated quinoline derivatives.

Scientific Research Applications

3-Bromo-6,7-dimethoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is employed in the development of organic semiconductors and light-emitting materials.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromoquinoline: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.

    6,7-Dimethoxy-4-quinolone: Contains a carbonyl group instead of the bromine atom, leading to different chemical properties.

Uniqueness: 3-Bromo-6,7-dimethoxyquinoline is unique due to the combined presence of bromine and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various coupling reactions and its applications in medicinal chemistry make it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-6,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCXPYIMFFMKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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